The compound 2-(4-fluorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide is a synthetic organic molecule that belongs to the class of acetamides. It features a complex structure with various functional groups, making it of interest in medicinal chemistry and pharmaceutical research. The molecular formula for this compound is , and its molecular weight is approximately 330.38 g/mol. This compound is primarily studied for its potential biological activities and applications in drug development.
The synthesis of 2-(4-fluorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide typically involves several steps:
The reactions typically require specific conditions such as temperature control, solvent choice, and reaction time to ensure high yields and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 2-(4-fluorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide can be represented using various chemical notation systems:
InChI=1S/C17H15FN2O2S/c1-2-22-13-7-8-14-15(10-13)23-17(19-14)20-16(21)9-11-3-5-12(18)6-4-11/h3-8,10H,2,9H2,1H3,(H,19,20,21)
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)F
The compound has notable structural features including:
These structural components contribute to its potential interactions within biological systems.
The compound can participate in various chemical reactions due to its functional groups:
Understanding these reactions requires knowledge of reaction mechanisms and conditions under which they occur. Analytical techniques such as High Performance Liquid Chromatography (HPLC) are often used to monitor these reactions and assess product formation.
The mechanism of action for 2-(4-fluorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors.
Research into similar compounds suggests that modifications in aromatic substituents can significantly alter binding affinities and biological activities.
Key physical properties include:
Chemical properties include:
Relevant data from studies may indicate how these properties influence the compound's usability in research settings.
The primary applications of 2-(4-fluorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide include:
This compound represents a valuable tool in scientific research due to its diverse potential applications across multiple fields.
CAS No.: 15302-16-6
CAS No.: 3259-43-6
CAS No.: 7440-12-2
CAS No.:
CAS No.: 99165-17-0